molecular formula C9H16N2O B12553296 N-(2-Cyanoethyl)hexanamide CAS No. 194427-29-7

N-(2-Cyanoethyl)hexanamide

Cat. No.: B12553296
CAS No.: 194427-29-7
M. Wt: 168.24 g/mol
InChI Key: VXHAYAPMAZMYSY-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)hexanamide is an organic compound with the molecular formula C9H16N2O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethyl)hexanamide can be synthesized through a reaction between hexanamide and acrylonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amide nitrogen to the acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)hexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)hexanamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyanoethyl)acetamide: Similar structure but with an acetamide moiety instead of hexanamide.

    N-(2-Cyanoethyl)benzamide: Similar structure but with a benzamide moiety.

    N-(2-Cyanoethyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(2-Cyanoethyl)hexanamide is unique due to its specific hexanamide backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

194427-29-7

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(2-cyanoethyl)hexanamide

InChI

InChI=1S/C9H16N2O/c1-2-3-4-6-9(12)11-8-5-7-10/h2-6,8H2,1H3,(H,11,12)

InChI Key

VXHAYAPMAZMYSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCC#N

Origin of Product

United States

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